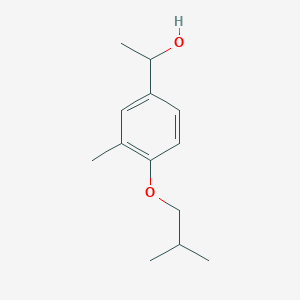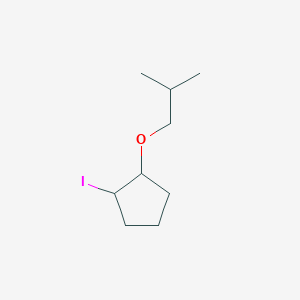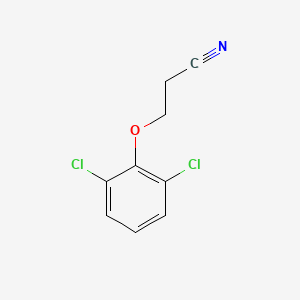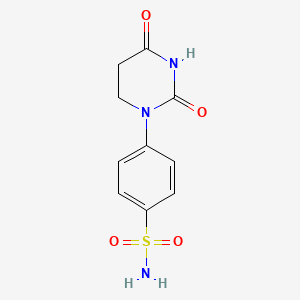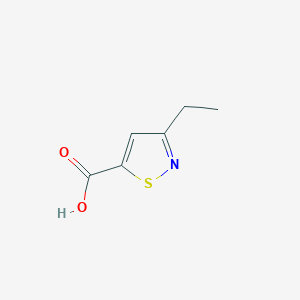
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound with a unique structure that includes an indole ring, a benzyloxycarbonyl group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the amide bond: The protected amine is then reacted with an appropriate acyl chloride or anhydride to form the amide bond.
Introduction of the indole ring: The indole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Substituted amine or thiol derivatives.
科学的研究の応用
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving indole derivatives.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyloxycarbonyl group can be cleaved under physiological conditions, revealing the active amine, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-proline: A compound with a similar benzyloxycarbonyl protecting group.
Indole-3-acetic acid: An indole derivative with similar structural features.
Methyl 2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanoate: A compound with a similar core structure but different functional groups.
Uniqueness
(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate is unique due to its combination of an indole ring, a benzyloxycarbonyl protecting group, and a methyl ester. This unique combination of functional groups provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
53880-82-3 |
|---|---|
分子式 |
C22H23N3O5 |
分子量 |
409.4 g/mol |
IUPAC名 |
methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate |
InChI |
InChI=1S/C22H23N3O5/c1-29-21(27)19(11-16-12-23-18-10-6-5-9-17(16)18)25-20(26)13-24-22(28)30-14-15-7-3-2-4-8-15/h2-10,12,19,23H,11,13-14H2,1H3,(H,24,28)(H,25,26)/t19-/m0/s1 |
InChIキー |
LHXVIRURGRILGX-IBGZPJMESA-N |
異性体SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
正規SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


